Home > Products > Screening Compounds P96767 > Antileishmanial agent-24
Antileishmanial agent-24 -

Antileishmanial agent-24

Catalog Number: EVT-15273896
CAS Number:
Molecular Formula: C34H29Cl4N3O2
Molecular Weight: 653.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Antileishmanial agent-24 is classified as an antileishmanial agent, specifically targeting the Leishmania parasites. It is synthesized through chemical processes that involve the modification of existing chemical frameworks known to exhibit biological activity against these parasites. The compound's development reflects a broader trend in medicinal chemistry to create novel agents that can circumvent resistance mechanisms observed with traditional drugs.

Synthesis Analysis

Methods and Technical Details

The synthesis of antileishmanial agent-24 typically involves multiple steps, beginning with the preparation of key intermediates. A common synthetic route includes:

  1. Condensation Reaction: Hydrazine is condensed with pyrazole derivatives.
  2. Cyclization: This step involves forming cyclic structures that are crucial for the biological activity of the compound.
  3. Functional Group Modifications: Further modifications are made to enhance efficacy and selectivity against Leishmania parasites.

In industrial settings, the synthesis process would be optimized for yield and purity, potentially employing continuous flow methods to improve efficiency. Quality control measures such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are essential for ensuring the consistency of the final product .

Molecular Structure Analysis

Structure and Data

The molecular structure of antileishmanial agent-24 can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance and mass spectrometry. These methods help elucidate the compound's three-dimensional conformation and confirm its identity. The specific molecular formula and structural features are critical for understanding how the compound interacts with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Antileishmanial agent-24 undergoes several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in oxidized derivatives that may possess enhanced biological activity.
  2. Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can modify functional groups to improve antileishmanial properties.
  3. Substitution: Nucleophilic substitution reactions allow for the introduction of various substituents into the molecule, facilitating structure-activity relationship studies.

These reactions are vital for exploring the compound's potential derivatives and optimizing its therapeutic profile .

Mechanism of Action

Antileishmanial agent-24 exerts its effects by targeting specific molecular pathways within Leishmania parasites. The mechanism primarily involves disrupting metabolic processes critical for parasite survival, such as:

  • Inhibition of enzymes involved in DNA replication and repair.
  • Interference with proteins essential for cellular function.

This targeted action leads to cell death in the parasites, making it a promising candidate for treating leishmaniasis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of antileishmanial agent-24 include its solubility, melting point, and stability under various conditions. Chemical properties encompass reactivity with different reagents and stability in biological environments. These characteristics are crucial for determining how the compound behaves in vivo and its potential side effects.

Relevant data from studies indicate that modifications to the compound's structure can significantly impact its solubility and bioavailability, which are critical factors for effective drug delivery .

Applications

Scientific Uses

Antileishmanial agent-24 has several scientific applications:

  • Medicinal Chemistry: It serves as a model compound for studying new antileishmanial agents.
  • Biological Research: The compound is utilized to investigate mechanisms of action against Leishmania parasites.
  • Drug Development: Its synthesis and evaluation contribute to broader efforts in developing effective treatments for leishmaniasis.

Research continues to explore its potential in treating other parasitic infections due to its unique mechanism of action .

Introduction to Leishmaniasis and Therapeutic Challenges

Global Burden of Leishmaniasis: Epidemiology and Socioeconomic Impact

Leishmaniasis, a vector-borne parasitic disease caused by Leishmania protozoa transmitted via infected sandflies, manifests in three primary forms: visceral (VL), cutaneous (CL), and mucocutaneous (MCL). Globally, an estimated 700,000–1 million new cases occur annually, with VL causing 20,000–40,000 deaths yearly due to complications like anemia and hepatosplenomegaly if untreated [3] [8]. The disease disproportionately affects impoverished regions:

  • Visceral Leishmaniasis: Over 90% of cases occur in Brazil, Ethiopia, India, Kenya, South Sudan, and Sudan [3] [6].
  • Cutaneous Leishmaniasis: 95% of cases are reported in the Americas, Mediterranean basin, Middle East, and Central Asia, with Brazil, Colombia, and Peru accounting for 70–75% of Americas’ cases [6] [8].
  • Socioeconomic Drivers: Poverty, malnutrition, and climate change exacerbate transmission. Endemicity correlates with poor housing, population displacement, and limited healthcare access, reducing productivity and perpetuating economic instability [3] [6].

Table 1: Global Leishmaniasis Burden (2025 Estimates)

MetricVisceral (VL)Cutaneous (CL)Mucocutaneous (MCL)
Annual Incidence50,000–90,000600,000–1,000,000>90% in Bolivia, Brazil, Ethiopia, Peru
Case Fatality (Untreated)>95%Low mortalityDisfiguring complications
High-Burden RegionsEast Africa, India, BrazilAmericas, Mediterranean, Central AsiaLatin America

Limitations of Current Antileishmanial Chemotherapies: Toxicity, Resistance, and Access

First- and second-line drugs face significant challenges:

  • Pentavalent Antimonials (e.g., sodium stibogluconate):
  • Mechanism: Inhibits trypanothione reductase and DNA topoisomerase I after intracellular reduction to Sb(III) [2] [5].
  • Limitations: High cardiotoxicity and pancreatitis risk; resistance exceeds 65% in Bihar, India, due to ABC transporter upregulation (e.g., MRPA, LABCG2) [2] [5] [7].
  • Amphotericin B:
  • Mechanism: Binds ergosterol in parasite membranes [5] [9].
  • Limitations: Nephrotoxicity requires hospitalization; liposomal formulations are cost-prohibitive (>$1,500 per VL course) in endemic regions [5] [9].
  • Miltefosine:
  • Mechanism: Disrupts phosphatidylcholine synthesis [5] [7].
  • Limitations: Teratogenicity restricts use; variable efficacy against L. donovani in Africa; emerging resistance linked to LdMT transporter mutations [7] [9].
  • Access Barriers: Cold-chain requirements (liposomal amphotericin B) and parenteral administration (paromomycin) limit rural deployability [5] [6].

Table 2: Limitations of Current Antileishmanial Drugs

Drug ClassMolecular TargetKey Limitations
Pentavalent AntimonialsTrypanothione reductaseCardiotoxicity (QTc prolongation); >65% resistance in India
Amphotericin BMembrane ergosterolNephrotoxicity; high cost of liposomal formulations
MiltefosinePhospholipid biosynthesisTeratogenicity; variable regional efficacy
ParomomycinMitochondrial ribosomesLow oral bioavailability; requires injections

Rationale for Novel Antileishmanial Agents: Emergence of Antileishmanial Agent-24

Therapeutic innovation is critical due to escalating drug resistance and inadequate treatment access. Heterocyclic compounds, which comprise >85% of pharmacologically active agents, offer promising scaffolds for novel antiparasitics [7]. Antileishmanial agent-24 (compound 33; CAS 2999670-36-7) exemplifies this strategy. Its development addresses:

  • Unmet Needs: Oral bioavailability gaps (only miltefosine is oral) and resistance mechanisms [5] [7].
  • Structural Innovation: A chlorinated heterocyclic scaffold (C~34~H~29~Cl~4~N~3~O~2~; MW 653.42) optimized for amastigote targeting [1] [7].
  • In Vitro Efficacy: IC~50~ of 5.39 μM against intracellular amastigotes—comparable to miltefosine (IC~50~ 2–8 μM) but with novel mechanisms [1] [7].Research highlights its potential to circumvent biological barriers (e.g., macrophage penetration, efflux pump evasion) that limit existing drugs [7] [9].

Properties

Product Name

Antileishmanial agent-24

IUPAC Name

1-[4-[6-chloro-4-(2-chlorophenyl)quinolin-2-yl]phenoxy]-3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propan-2-ol

Molecular Formula

C34H29Cl4N3O2

Molecular Weight

653.4 g/mol

InChI

InChI=1S/C34H29Cl4N3O2/c35-23-10-13-31-28(18-23)27(26-4-1-2-5-29(26)36)19-32(39-31)22-8-11-25(12-9-22)43-21-24(42)20-40-14-16-41(17-15-40)33-7-3-6-30(37)34(33)38/h1-13,18-19,24,42H,14-17,20-21H2

InChI Key

RLOQBKNLHGZITP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C5=CC=CC=C5Cl)O)C6=C(C(=CC=C6)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.